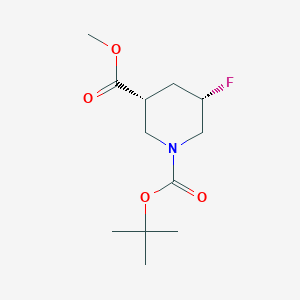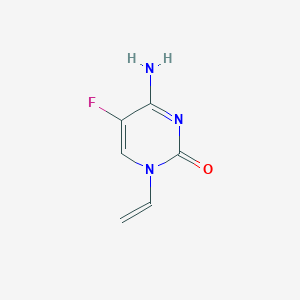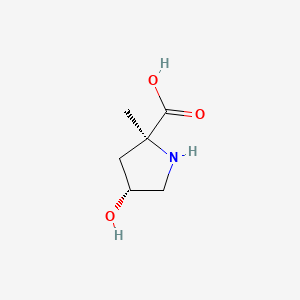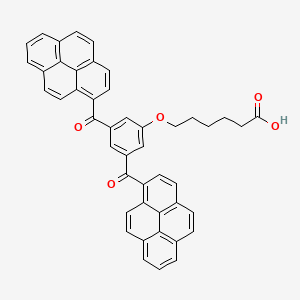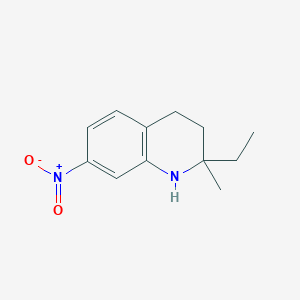
2-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydro-quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydro-quinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydro-quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-3-nitroaniline with ethyl acetoacetate under acidic conditions, followed by cyclization to form the desired quinoline derivative . The reaction conditions often include the use of a strong acid like sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydro-quinoline can undergo various chemical reactions, including:
Reduction: The compound can be oxidized to form quinoline derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogens or alkyl groups using reagents like bromine or alkyl halides.
Major Products Formed
Oxidation: Amino derivatives of quinoline.
Reduction: Quinoline derivatives with different oxidation states.
Substitution: Halogenated or alkylated quinoline derivatives.
Applications De Recherche Scientifique
2-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydro-quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydro-quinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound can also inhibit specific enzymes or receptors, affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-nitroaniline: A precursor in the synthesis of the compound.
2-Ethyl-6-methyl-4H-pyrano[3,2-c]quinolin-5(6H)-one: A structurally related compound with different biological activities.
1,2,3,4-Tetrahydroquinoline: A simpler quinoline derivative with similar chemical properties.
Uniqueness
2-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydro-quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and tetrahydroquinoline core make it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H16N2O2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
2-ethyl-2-methyl-7-nitro-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C12H16N2O2/c1-3-12(2)7-6-9-4-5-10(14(15)16)8-11(9)13-12/h4-5,8,13H,3,6-7H2,1-2H3 |
Clé InChI |
ZKGULJYGRCOJLL-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC2=C(N1)C=C(C=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one](/img/structure/B12859131.png)
![Isoxazolo[4,5-c]pyridine-6-methanamine](/img/structure/B12859132.png)
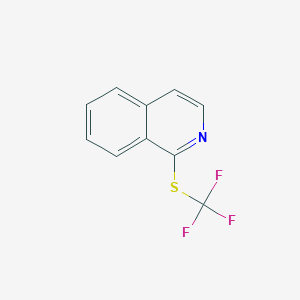
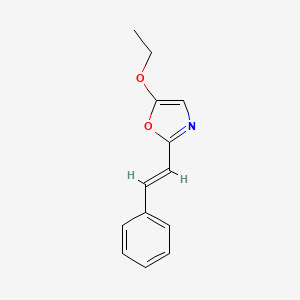



![(3AR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate](/img/structure/B12859164.png)
